Cortistatin-A
Description
Isolation Methodologies
Cortistatin A, along with its initial analogues Cortistatin B, C, and D, was first isolated in 2006 from the Indonesian marine sponge Corticium simplex. nih.gov The discovery was the result of a bioassay-guided fractionation process, which systematically separates the chemical components of an organism's extract and tests them for biological activity. nih.gov Researchers utilized a methanolic extract of the sponge, which showed promising cytotoxic effects against Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This initial screening led to the targeted isolation of the active compounds, revealing a novel class of steroidal alkaloids. nih.gov Subsequent investigations of the same sponge led to the isolation of further analogues, including Cortistatins J, K, and L, using similar bioassay-directed separation techniques. nih.gov
Structural Elucidation Strategies
The determination of the complex and unprecedented molecular architecture of Cortistatin A was a significant scientific achievement. Its structure features a unique rearranged 9(10→19)-abeo-androstane steroidal skeleton fused with an isoquinoline moiety. nih.gov To elucidate this intricate heptacyclic structure, researchers employed a combination of advanced spectroscopic techniques.
Detailed 2D Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the carbon-hydrogen framework and establishing the connectivity of the atoms within the molecule. nih.gov Further structural confirmation and determination of the absolute stereochemistry were accomplished through Circular Dichroism (CD) spectroscopy and, crucially, single-crystal X-ray crystallographic analysis. nih.gov This combination of methods provided an unambiguous three-dimensional model of the Cortistatin A molecule.
Biosynthetic Investigations
The exact biosynthetic pathway of Cortistatin A in Corticium simplex has not been experimentally proven and remains an area of scientific investigation. However, a putative pathway has been proposed based on the structure of related natural products. researchgate.netresearchgate.net This proposed biosynthesis begins with a common sterol precursor, such as cholesterol. researchgate.net It is hypothesized that the unique cortistatin skeleton is formed through a series of complex enzymatic reactions involving significant skeletal rearrangements of the core steroid structure. researchgate.net This likely includes a key ring-expansion of the B-ring and the subsequent formation of the characteristic oxabicyclo[3.2.1]octene core, followed by the attachment of the isoquinoline side chain. researchgate.net This proposed pathway draws parallels to the biosynthesis of other steroidal alkaloids, but the specific enzymes and intermediate steps for cortistatins are yet to be identified. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C30H36N2O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |
InChI |
InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3 |
InChI Key |
KSGZCKSNTAJOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Origin of Product |
United States |
Comparative Biological Activity Profiles of Naturally Occurring Cortistatin Analogues
Target Identification and Validation Strategies for Cortistatin-A
The process of elucidating the molecular targets of this compound has involved a multi-pronged approach, combining broad screening techniques with specific validation studies to pinpoint its mechanism of action.
Kinome Profiling and ATP-Competitive Kinase Inhibition by this compound
Kinome-wide screening has been instrumental in identifying the primary targets of this compound. These analyses have revealed that this compound is a highly potent and selective ATP-competitive inhibitor of a small subset of protein kinases. nih.gov
Initial high-throughput screening and subsequent detailed profiling demonstrated that this compound is a high-affinity ligand for Cyclin-Dependent Kinase 8 (CDK8), CDK19, CDK11, and Rho-associated protein kinase (ROCK). nih.govoncotarget.com In a comprehensive study evaluating 386 different kinases, this compound was found to selectively inhibit only CDK8 and CDK19, positioning it among the most selective kinase inhibitors known. sc.edu The binding affinity for CDK8 is reported to be 17 nM, and for CDK19, it is 10 nM. nih.gov This specificity is crucial as it minimizes off-target effects, making this compound a valuable tool for studying the specific functions of these kinases. nih.gov The identification of dominant drug-resistant alleles of CDK8 and CDK19 has further validated that these kinases are the direct mediators of this compound's activity in acute myeloid leukemia (AML) cells. sc.edunih.gov
| Kinase Target | Binding Affinity / Potency | Reference |
| CDK8 | 17 nM (binding affinity) | nih.gov |
| CDK19 | 10 nM (binding affinity) | nih.gov |
| ROCK | High-affinity ligand | oncotarget.com |
| CDK11 | High-affinity ligand | oncotarget.com |
Protein-Protein Interaction (PPI) Modulation and Identification of Specific Binding Partners
This compound exerts its effects not only by inhibiting kinase activity but also by modulating complex protein-protein interactions (PPIs). Its primary targets, CDK8 and CDK19, are components of the kinase module of the Mediator complex, a large multiprotein assembly that regulates the function of RNA polymerase II during transcription. sc.edunih.gov By binding to and inhibiting CDK8/19, this compound allosterically influences the conformation and function of the entire Mediator complex, thereby altering its interactions with transcription factors and the core transcriptional machinery. nih.gov
Furthermore, an analog of this compound, didehydro-cortistatin A (dCA), has been shown to suppress HIV-1 replication by directly binding to the viral Tat protein. researchgate.net This interaction inhibits the function of Tat, a key transactivator of HIV transcription, demonstrating a clear instance of PPI modulation. researchgate.net
Affinity-Based Probes and Chemoproteomics for Target Deconvolution
The high selectivity of this compound makes it an ideal chemical probe for chemoproteomic studies aimed at identifying kinase substrates and deconvoluting downstream signaling pathways. nih.gov In a large-scale quantitative phosphoproteomics study, this compound was used to identify the substrates of Mediator kinases in human HCT116 cells. nih.gov
This affinity-based approach led to the identification of over 16,000 phosphosites, including 78 high-confidence Mediator kinase targets within 64 distinct proteins. nih.gov These identified substrates include a range of critical cellular regulators:
DNA-binding transcription factors
Proteins associated with chromatin modification
Components of the DNA repair machinery
Proteins associated with RNA polymerase II nih.gov
These findings provide a valuable resource for understanding the diverse cellular processes regulated by CDK8 and CDK19, extending their known roles beyond transcription to include metabolism and DNA repair. nih.gov
Phenotypic Screening Approaches and Hypothesis Generation for Novel Targets of this compound
The discovery of this compound originated from a phenotypic screening campaign designed to identify natural compounds that inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). sc.edu this compound emerged as the most potent compound from this screen, establishing its powerful anti-angiogenic phenotype. sc.edumdpi.com This initial discovery, based on a cellular phenotype rather than a specific molecular target, is a classic example of a successful phenotypic screening approach.
The potent anti-proliferative activity observed in HUVECs and subsequently in other cell types, such as acute myeloid leukemia (AML) cells, spurred hypothesis-driven research to identify the underlying molecular targets. sc.edu This ultimately led to the identification of CDK8 and CDK19 as the primary mediators of this compound's effects, demonstrating how phenotypic screening can be a powerful engine for novel target discovery and validation. sc.edunih.gov
Downstream Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of specific kinases by this compound triggers a cascade of downstream effects, profoundly impacting fundamental cellular processes, most notably the regulation of the cell cycle.
Cell Cycle Regulation: Arrest at G1/S or G2/M Phases via Cyclin-Dependent Kinase Inhibition
The primary targets of this compound, CDK8 and CDK19, are members of the cyclin-dependent kinase family, which are central regulators of cell cycle progression. nih.gov By inhibiting these transcriptional CDKs, this compound alters the expression of genes crucial for proper cell cycle transitions, leading to cell cycle arrest. nih.gov
Studies on CDK8/19 inhibition have shown varied effects on the cell cycle depending on the cellular context. In some cancer cells, selective inhibition of CDK8/19 has been shown to modulate the expression of G1/S transition regulators. nih.gov For example, in certain prostate cancer cells, CDK8/19 inhibition leads to a reduction in the G1 phase population and an increase in the S phase population, indicating a premature or dysregulated G1/S transition. nih.gov In other contexts, such as chronic myelogenous leukemia, CDK8/19 inhibition can prevent the G1 arrest induced by other therapeutic agents, sensitizing the cells to apoptosis. sc.eduresearchgate.net While direct inhibition of canonical cell cycle CDKs (like CDK1, 2, 4, 6) is the classic mechanism for inducing cell cycle arrest, this compound achieves this outcome indirectly by targeting the transcriptional machinery that controls the expression of key cell cycle proteins. nih.gov For instance, CDK8/19 inhibition has been shown to prevent the upregulation of genes that negatively regulate cell cycle progression, such as the CDK inhibitor p27Kip1, thereby diminishing the population of G1-arrested cells. researchgate.net In combination with other agents, CDK8/19 inhibition can enhance G0/G1 arrest. nih.gov
Apoptosis Induction: Activation of Caspase Cascades and Modulation of Mitochondrial Pathway
The induction of apoptosis, or programmed cell death, is a critical mechanism for the removal of damaged or unwanted cells and is often a target for therapeutic intervention. This process can be initiated through two primary pathways: the extrinsic pathway, triggered by external death receptor ligation, and the intrinsic, or mitochondrial, pathway, which is activated by intracellular stress signals. A central feature of both pathways is the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.
Currently, there is a lack of direct scientific evidence from peer-reviewed literature specifically detailing the induction of apoptosis by this compound through the activation of caspase cascades. Studies investigating the direct effect of this compound on key apoptotic players such as caspase-3, caspase-8, or caspase-9 have not been identified.
Similarly, the modulation of the mitochondrial pathway of apoptosis by this compound remains uncharacterized. The mitochondrial pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the outer mitochondrial membrane. This event leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3. Research specifically examining the influence of this compound on mitochondrial membrane potential, cytochrome c release, or the expression and function of Bcl-2 family proteins is not presently available in the scientific literature.
Autophagy Modulation: Induction or Inhibition of Autophagic Flux and Lysosomal Function
Autophagy is a cellular catabolic process that involves the degradation of cellular components via the lysosome. It plays a crucial role in cellular homeostasis, and its dysregulation is implicated in various diseases. The process, known as autophagic flux, involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded. Key markers of autophagy include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
To date, specific studies investigating the modulation of autophagy by this compound have not been reported in the scientific literature. There is no available data on whether this compound induces or inhibits autophagic flux. Experiments that would clarify this, such as monitoring the conversion of LC3-I to LC3-II or assessing the degradation of autophagy-specific substrates like p62/SQSTM1 in the presence of this compound, have not been published.
Furthermore, the impact of this compound on lysosomal function remains an unexplored area of research. Lysosomes are acidic organelles rich in hydrolytic enzymes that are essential for the final stages of autophagy and other degradative pathways. The function of lysosomes can be assessed by measuring their pH, enzymatic activity, and the integrity of their membranes. There is currently no scientific evidence to suggest that this compound directly affects these aspects of lysosomal biology.
Transcriptional Regulation: Gene Expression Profiling by this compound through RNA-seq or Microarray
This compound has been shown to modulate gene expression, primarily through its activity as a highly selective inhibitor of the Mediator-associated kinases CDK8 and CDK19. Studies utilizing RNA sequencing (RNA-seq) have provided insights into the transcriptional changes induced by this compound.
A study by Pelish and colleagues in 2016 used RNA-seq to analyze the effects of this compound on gene expression in HCT116 human colon cancer cells. nih.govnih.gov The results indicated that the effects of this compound on gene expression were limited and distinct from those observed with the knockdown of CDK8 or CDK19. nih.govnih.gov This suggests that the kinase activity of CDK8/19, which is inhibited by this compound, has a specific and nuanced role in transcriptional regulation.
A more recent study in 2024 by Kessing and colleagues investigated the transcriptional outcomes of didehydro-cortistatin A (dCA), a close analog of this compound, in HIV-1–infected CD4+ T cells. nih.gov This research revealed that dCA treatment prompted specific transcriptional changes in genes related to the cell cycle, histones, interferon-response, and T-cell lineage transcription factors. These alterations were attributed to the inhibition of both HIV-1 and Mediator kinases, leading to a tolerogenic Treg/Th2 phenotype and a reduction in the expression of inflammatory genes. nih.gov
Below is a table summarizing a selection of genes with altered expression following treatment with a this compound analog, as identified by RNA-seq analysis in CD4+ T cells.
| Gene | Function | Change in Expression | Cell Type | Reference |
|---|---|---|---|---|
| GATA3 | T-cell lineage transcription factor | Upregulated | CD4+ T cells | nih.gov |
| CCR8 | Chemokine receptor | Upregulated | CD4+ T cells | nih.gov |
| CD25 (IL2RA) | Interleukin-2 (B1167480) receptor alpha chain | Upregulated | CD4+ T cells | nih.gov |
| IFN-γ stimulated genes | Interferon response | Downregulated | CD4+ T cells | nih.gov |
Post-Translational Modification (PTM) Effects (e.g., phosphorylation patterns, ubiquitination)
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. This compound, through its inhibition of CDK8 and CDK19, has been demonstrated to significantly alter cellular phosphorylation patterns.
A large-scale quantitative phosphoproteomics study by Pelish and colleagues in 2016 utilized this compound as a tool to identify substrates of Mediator kinases in human cells. nih.govnih.gov In HCT116 cells, they identified over 16,000 phosphosites, with 78 high-confidence Mediator kinase targets within 64 proteins. These targets included DNA-binding transcription factors and proteins involved in chromatin regulation, DNA repair, and RNA polymerase II activity. nih.govnih.gov The study revealed that this compound treatment led to a decrease in the phosphorylation of these target proteins, confirming its inhibitory effect on CDK8 and CDK19.
The table below presents a selection of proteins identified as high-confidence Mediator kinase substrates whose phosphorylation is affected by this compound.
| Protein | Function | Effect of this compound on Phosphorylation | Cell Type | Reference |
|---|---|---|---|---|
| SIRT1 | Histone deacetylase | Decreased | HCT116 | nih.govnih.gov |
| MED13 | Mediator complex subunit | Decreased | HCT116 | nih.govnih.gov |
| MED13L | Mediator complex subunit | Decreased | HCT116 | nih.govnih.gov |
| Various Transcription Factors | Regulation of gene expression | Decreased | HCT116 | nih.govnih.gov |
Regarding ubiquitination, another critical PTM that regulates protein degradation and signaling, there is currently no direct scientific evidence to suggest that this compound influences this process. Studies specifically investigating the effects of this compound on the ubiquitination of cellular proteins have not been published.
Impact of this compound on Cellular Energetics and Metabolism
Modulation of Glycolysis and Oxidative Phosphorylation Pathways
Cellular energetics are fundamental to all cellular processes, with glycolysis and oxidative phosphorylation being the two major pathways for ATP production. Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating a small amount of ATP. Oxidative phosphorylation, occurring in the mitochondria, is a more efficient process that utilizes the products of glycolysis and other metabolic pathways to generate the majority of cellular ATP.
At present, there are no specific scientific studies that have directly investigated the impact of this compound on the modulation of glycolysis or oxidative phosphorylation pathways. Research to determine whether this compound affects the rate of glucose uptake, lactate production (as a measure of glycolysis), or oxygen consumption (as a measure of oxidative phosphorylation) has not been reported in the peer-reviewed literature. Therefore, the effect of this compound on cellular energy production remains an open area for future investigation.
Alterations in Lipid Metabolism and Fatty Acid Synthesis
Lipid metabolism encompasses the synthesis and degradation of lipids in cells and is crucial for energy storage, cell membrane structure, and signaling. Fatty acid synthesis is a key anabolic pathway within lipid metabolism.
Direct research on the effects of this compound on lipid metabolism and fatty acid synthesis is currently unavailable. However, a 2022 study by Hirschey and colleagues on the effects of statins, which inhibit HMG-CoA reductase in the cholesterol biosynthesis pathway, revealed an interesting cross-pathway regulation. nih.govduke.edu This study found that statin treatment leads to an accumulation of HMG-CoA, which then non-enzymatically modifies and inhibits fatty acid synthase (FAS), the key enzyme in fatty acid synthesis. nih.govduke.edu
Given that this compound is a steroidal alkaloid, it is conceivable that it could influence the cholesterol biosynthesis pathway, although this has not been demonstrated. If this compound were to have effects on this pathway that lead to alterations in HMG-CoA levels, it might indirectly affect fatty acid synthesis in a manner analogous to statins. However, it is crucial to emphasize that this is a speculative connection, and direct experimental evidence of this compound's impact on lipid metabolism or fatty acid synthesis is lacking.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Identification of Pharmacophore Elements Critical for Target Binding and Biological Potency
Pharmacophore modeling has been instrumental in defining the essential chemical features of this compound required for its high-affinity binding to target kinases, particularly Cyclin-Dependent Kinase 8 (CDK8). Through a combination of structural biology and medicinal chemistry efforts, several key pharmacophoric elements have been identified:
The Isoquinoline Moiety as a Hinge-Binder: A pivotal element of the this compound pharmacophore is the isoquinoline ring system. This planar aromatic structure serves as a "hinge-binder," inserting into the ATP-binding pocket of CDK8 and forming crucial hydrogen bonding interactions with the backbone amide of Alanine 100 in the hinge region of the kinase. This interaction is a canonical feature of many ATP-competitive kinase inhibitors and is a primary anchor for the molecule within the active site. The nitrogen atom of the isoquinoline acts as a hydrogen bond acceptor in this interaction.
The Steroidal Core: The rigid, polycyclic steroidal core of this compound is another critical component of its pharmacophore. It is responsible for a network of van der Waals and hydrophobic interactions within the ATP-binding cavity. The unique shape and conformational rigidity of this core contribute significantly to both the potency and selectivity of this compound by ensuring a complementary fit to the target's binding site.
Hydrophobic Features: Specific hydrophobic regions of the this compound molecule are essential for its interaction with nonpolar pockets within the CDK8 active site. Notably, the C5–C8 ethane bridge and the C13 methyl group of the steroidal core fit into a hydrophobic cleft, further stabilizing the ligand-protein complex.
Simplified analogues of this compound have been developed to validate these pharmacophore elements. For instance, replacing the complex core of this compound with a simpler dehydroepiandrosterone (DHEA) steroid scaffold, while retaining the key 7-isoquinoline hinge binder and the 3β-dimethylamino group, has yielded compounds with only slightly reduced potency against CDK8, underscoring the importance of these specific pharmacophoric features.
Conformational Analysis and Ligand-Target Docking Studies of this compound
The three-dimensional conformation of this compound is a critical determinant of its biological activity. X-ray co-crystal structures of this compound in complex with CDK8/cyclin C have provided invaluable insights into its bioactive conformation and its precise interactions within the ATP-binding site.
Computational modeling and molecular docking studies have further corroborated and expanded upon these crystallographic findings. These studies reveal that this compound adopts a conformation that allows for optimal presentation of its key pharmacophoric elements to their respective interaction points within the CDK8 active site. The rigid nature of the steroidal core pre-organizes the molecule into a shape that is highly complementary to the binding pocket, minimizing the entropic penalty upon binding.
These computational models have also been instrumental in the rational design of simplified analogues. By overlaying the structures of potential analogues with the co-crystal structure of this compound, researchers can predict which modifications are likely to retain the desired bioactive conformation and, consequently, the biological activity.
Contribution of Specific Substructures (e.g., pyridoacridine core, side chain) to Biological Potency and Selectivity
The Side Chain: The nature of the side chain at the C17 position of the steroidal core is a major determinant of biological activity. As previously mentioned, the isoquinoline moiety in this compound is critical for its potent anti-angiogenic and CDK8 inhibitory activities. Analogues with different side chains have been isolated and synthesized, revealing a clear SAR. For instance, cortistatins with N-methyl piperidine or 3-methylpyridine side chains generally exhibit reduced potency compared to those with the isoquinoline group. This highlights the importance of the specific aromatic and hydrogen-bonding properties of the isoquinoline ring for optimal target engagement.
The A-Ring Substituents: Modifications to the A-ring have also been shown to have a significant impact on biological potency. The 3β-dimethylamino group is a key contributor to high-affinity binding through its cation-π interaction. The stereochemistry at this position is critical, as demonstrated by the reduced potency of the 3α-dimethylamino analogue. The 3β-methylamino analogue also shows a significant drop in potency, suggesting that the dimethylamino group provides the optimal electronic and steric properties for the cation-π interaction.
The following interactive table summarizes the structure-activity relationship of this compound analogues with modifications at the 3-position, highlighting their inhibitory concentration (IC50) against CDK8.
| Compound | 3-Position Substituent | CDK8 IC50 (nM) |
| Cortistatin A | 3β-dimethylamino | 15 |
| Analogue 18 | 3β-dimethylamino | - |
| Analogue 19 | 3β-dimethylamino | - |
| Analogue 20 | 3α-dimethylamino | 4-fold less potent than 19 |
| Analogue 21 | 3β-methylamino | 55-fold less potent than 18 |
Note: Specific IC50 values for analogues 18 and 19 were not provided in the source material, but their relative potencies were described.
Antineoplastic and Antiproliferative Activities of this compound
Efficacy across Diverse Cancer Cell Lines and Tumor Types (e.g., solid tumors, hematological malignancies)
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines, revealing a distinct profile of efficacy. It demonstrates remarkable potency against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for tumor angiogenesis, exhibiting inhibitory effects at nanomolar concentrations. This highlights its primary role as a potent anti-angiogenic agent. nih.govnih.gov
In the context of hematological malignancies, this compound has shown significant promise. It selectively inhibits the proliferation of various acute myeloid leukemia (AML) cell lines. nih.govtandfonline.com This activity is attributed to its function as a selective inhibitor of the Mediator-associated kinases CDK8 and CDK19. nih.gov By inhibiting these kinases, this compound can induce the upregulation of key tumor suppressor and lineage-controlling genes, thereby suppressing AML cell growth. nih.gov
Conversely, many solid tumor cell lines have been found to be less sensitive to the direct antiproliferative effects of this compound. nih.gov This suggests that its primary antitumor mechanism in solid tumors is likely indirect, mediated through the inhibition of tumor-supporting processes like angiogenesis, rather than direct cytotoxicity to the cancer cells themselves.
Table 1: In Vitro Antiproliferative Activity of this compound Against Various Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type/Cell Type | IC50 (nM) | Reference |
|---|---|---|---|
| HUVEC | Human Umbilical Vein Endothelial Cell | 1.8 | nih.gov |
| MOLM-14 | Acute Myeloid Leukemia | Potent Inhibition | nih.govtandfonline.com |
| MV4-11 | Acute Myeloid Leukemia | Potent Inhibition | tandfonline.com |
| KB3-1 | Epidermoid Carcinoma | >10,000 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Inhibition of Tumor Cell Migration and Invasion in in vitro Models
The metastatic cascade, which involves the migration and invasion of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. Pre-clinical studies have demonstrated that this compound and its synthetic analogs can effectively inhibit key processes in this cascade. The primary focus of this research has been on endothelial cells, given this compound's potent anti-angiogenic properties.
In vitro assays, such as the wound healing assay and transwell migration assay (also known as the Boyden chamber assay), are standard methods to evaluate cell migration. researchgate.netuni-hannover.deresearchgate.net In these assays, a "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. This compound has been shown to inhibit the migration of HUVECs induced by vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. nih.govresearchgate.netnih.govnih.gov This inhibition of endothelial cell migration is a critical component of its anti-angiogenic effect, as it prevents the formation of new blood vessels that tumors need to grow and metastasize.
While direct evidence on the inhibition of migration and invasion of a broad range of tumor cells by this compound is less extensively documented, its profound effect on endothelial cell motility underscores its potential to disrupt the tumor microenvironment and indirectly impede metastasis. nih.gov The ability to block VEGF-induced migration suggests an interference with critical signaling pathways that are also active in some tumor cells. researchgate.netnih.gov
Anti-angiogenic Effects: Endothelial Cell Proliferation, Tube Formation, and Sprouting Inhibition in Various Assays (e.g., CAM, Matrigel)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. This compound is distinguished by its potent anti-angiogenic activity, which has been demonstrated in a variety of pre-clinical models.
Inhibition of Endothelial Cell Proliferation and Tube Formation: this compound exhibits highly selective and potent antiproliferative activity against HUVECs. nih.gov Furthermore, it effectively inhibits the ability of HUVECs to form capillary-like structures, a process known as tube formation, which is a critical step in angiogenesis. This inhibition occurs in response to major angiogenic stimulants like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov
In Vivo Angiogenesis Assays: The anti-angiogenic efficacy of this compound's analogs has been confirmed in established in vivo models:
Matrigel Plug Assay: This assay involves subcutaneously injecting mice with Matrigel, a basement membrane matrix, mixed with pro-angiogenic factors. creative-bioarray.comresearchgate.netspringernature.comresearchgate.net The formation of new blood vessels into the Matrigel plug is then quantified. An orally administered analog of this compound was shown to effectively prevent the formation of new blood capillaries in Matrigel plugs, indicating potent in vivo anti-angiogenic activity. nih.gov
Chick Chorioallantoic Membrane (CAM) Assay: The CAM, a highly vascularized membrane in chick embryos, serves as a common in vivo model to assess angiogenesis. nih.govnih.govehu.eusmdpi.com While specific studies detailing the use of this compound in the CAM assay are not prevalent in the reviewed literature, this model is a standard for evaluating anti-angiogenic compounds and would be a logical step for further pre-clinical validation.
The mechanism for this selective anti-angiogenic activity appears to be independent of the VEGF signaling pathway, which is the target for many existing anti-angiogenic drugs. nih.gov This suggests that this compound may offer a novel therapeutic approach to inhibit angiogenesis.
Pre-clinical in vivo Efficacy in Xenograft, Allograft, and Syngeneic Tumor Models (non-human)
The antitumor potential of this compound and its analogs has been validated in several non-human, in vivo tumor models. These models, including xenografts (human tumor cells in immunocompromised mice), allografts (tumors from the same species but different individual), and syngeneic models (tumors from genetically identical individuals), are crucial for assessing therapeutic efficacy in a more complex biological system. nih.govnih.govnih.gov
This compound has demonstrated significant anti-leukemic activity in vivo. nih.gov In xenograft models of AML, treatment with this compound has shown to suppress tumor growth, corroborating the in vitro findings of its efficacy against this type of hematological malignancy. nih.gov
Furthermore, a synthetic analog of this compound has shown excellent in vivo antitumor activity when administered orally to mice subcutaneously inoculated with sarcoma S180 cells. nih.gov In this model, the analog produced a significant, dose-dependent reduction in tumor weight. nih.gov This potent in vivo efficacy was attributed to the strong inhibition of angiogenesis promoted by the implanted tumor, reinforcing the primary mechanism of action for this class of compounds. nih.gov These findings underscore the therapeutic potential of this compound derivatives as orally bioavailable anticancer agents.
Immunomodulatory Effects within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that plays a critical role in tumor progression and response to therapy. mdpi.comfredhutch.orgyale.edu Key components of the TME's immune landscape include tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are often co-opted by the tumor to create an immunosuppressive milieu that facilitates immune escape. nih.gov TAMs can promote tumor growth, angiogenesis, and metastasis, while MDSCs potently suppress the function of effector immune cells like T cells. nih.gov
Targeting these immunosuppressive cells is an emerging strategy in cancer immunotherapy. tandfonline.comnih.gov Modulating the TME to be less hospitable to the tumor and more active against it is a key goal of modern oncology research. tandfonline.com
While the direct immunomodulatory effects of this compound within the TME have not been extensively detailed in the available pre-clinical research, its known biological activities suggest potential for such interactions. For instance, its potent anti-angiogenic effects could indirectly influence the immune landscape, as the tumor vasculature plays a role in immune cell trafficking. However, specific studies investigating the effects of this compound on TAM polarization (the switch between pro-inflammatory/antitumor and anti-inflammatory/protumor phenotypes) or on the function and recruitment of MDSCs are currently lacking in the scientific literature. This remains an important and open area for future investigation to fully elucidate the complete anti-cancer profile of this compound.
Synergistic Antitumor Effects of this compound with Established Antineoplastic Agents
Combination therapy, the use of multiple anticancer drugs, is a cornerstone of modern cancer treatment. nih.gov The rationale behind this approach is to target different cancer-promoting pathways simultaneously, which can lead to synergistic effects (where the combined effect is greater than the sum of the individual effects), overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. nih.govscirp.orge-century.us Pre-clinical studies often investigate the synergistic potential of novel compounds with established chemotherapeutic agents such as cisplatin, paclitaxel, and doxorubicin. scirp.orgnih.govnih.govsemanticscholar.org
For instance, studies with other natural compounds have demonstrated that combination with conventional chemotherapy can enhance cytotoxicity and overcome resistance in various cancer cell lines. nih.gov Similarly, combining agents that target different aspects of tumor biology, such as a direct cytotoxic agent with an anti-angiogenic or immunomodulatory drug, is a promising strategy. scirp.org
Despite the strong pre-clinical rationale, there is currently a lack of published studies specifically investigating the synergistic antitumor effects of this compound in combination with established antineoplastic agents. Research exploring whether this compound can enhance the efficacy of drugs like cisplatin, paclitaxel, or doxorubicin in solid tumors or other hematological malignancies has not been reported in the available literature. Given its potent and distinct mechanism of action, particularly its anti-angiogenic properties, evaluating this compound in combination regimens represents a critical next step in its pre-clinical development and could unlock its full therapeutic potential.
Anti-inflammatory and Immunomodulatory Potentials of this compound
This compound has demonstrated significant anti-inflammatory properties in a variety of pre-clinical research models by inhibiting the production of a wide array of pro-inflammatory cytokines and chemokines. nih.govnih.gov This capacity to downregulate key inflammatory mediators is central to its therapeutic potential in inflammatory and autoimmune disorders. nih.govnih.gov The compound's action appears to be multi-faceted, targeting the inflammatory cascade at different levels and in various cell types, most notably macrophages. rupress.orgnih.gov
Research has consistently shown that this compound can act as a macrophage-deactivating factor. pnas.org In in-vitro studies using peritoneal macrophages stimulated with bacterial endotoxins like lipopolysaccharide (LPS), this compound effectively curtails the production of several critical pro-inflammatory mediators. rupress.orgnih.govresearchgate.net These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (IL-12). nih.govresearchgate.net Furthermore, its inhibitory action extends to chemokines such as macrophage-inflammatory protein-2 (MIP-2) and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), which are crucial for recruiting immune cells to sites of inflammation. rupress.orgnih.gov
The broad anti-inflammatory activity of this compound observed in cell cultures is mirrored in various in-vivo models of inflammatory diseases.
In a murine model of inflammatory bowel disease (IBD), treatment with this compound led to a significant reduction in both mucosal and systemic inflammation. pnas.orgnih.gov This was associated with a marked decrease in the levels of TNF-α, IL-6, IL-1β, and MIP-2 in both the colonic tissue and the serum. pnas.orgnih.gov Lamina propria mononuclear cells isolated from this compound-treated mice also showed a reduced capacity to produce these pro-inflammatory factors upon in-vitro culture. nih.gov
Similarly, in pre-clinical models of rheumatoid arthritis, this compound administration significantly ameliorated the severity of the disease. nih.govnih.gov This therapeutic effect was linked to a substantial reduction of pro-inflammatory cytokines and chemokines within the inflamed joints. nih.gov Specifically, protein expression of TNF-α, interferon-gamma (IFN-γ), IL-6, IL-1β, IL-12, Rantes, and MIP-2 were all downregulated in the joints of treated mice. nih.gov This local anti-inflammatory action was also reflected systemically, with decreased serum levels of TNF-α and IL-1β. nih.gov
Furthermore, in models of lethal endotoxemia or septic shock, this compound demonstrated a protective effect by decreasing the systemic and local levels of a wide spectrum of inflammatory mediators. rupress.orgnih.gov Administration of this compound reduced endotoxin-induced levels of TNF-α, IFN-γ, IL-6, IL-1β, IL-12, RANTES, and MIP-2 in the serum and various organs, including the liver and lungs. rupress.orgnih.gov This highlights this compound's ability to deactivate the widespread inflammatory response characteristic of sepsis. rupress.org
The consistent downregulation of TNF-α across multiple pre-clinical models is a particularly noteworthy finding, given that TNF-α is a principal mediator in many inflammatory processes. biorxiv.orgnih.gov By inhibiting TNF-α and other key cytokines and chemokines, this compound effectively disrupts the inflammatory cascade that drives the pathology of these diseases. nih.govpnas.org
Interactive Data Table: Effect of this compound on Pro-inflammatory Cytokines and Chemokines
| Mediator | Model System | Disease Context | Observed Effect | References |
| TNF-α | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.govresearchgate.netnih.gov |
| In vivo (Murine) | Inflammatory Bowel Disease | Decreased levels in colon and serum | pnas.orgnih.gov | |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints and serum | nih.govnih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| IL-6 | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.govresearchgate.netnih.gov |
| In vivo (Murine) | Inflammatory Bowel Disease | Decreased levels in colon and serum | pnas.orgnih.gov | |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints | nih.govnih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| IL-1β | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.gov |
| In vivo (Murine) | Inflammatory Bowel Disease | Decreased levels in serum | pnas.orgnih.gov | |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints and serum | nih.govnih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| IL-12 | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.gov |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints | nih.govnih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| IFN-γ | In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints | nih.gov |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| MIP-2 | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.gov |
| In vivo (Murine) | Inflammatory Bowel Disease | Decreased levels in colon and serum | pnas.orgnih.gov | |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints | nih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov | |
| RANTES | In vitro (Peritoneal Macrophages) | Endotoxin Stimulation | Inhibition | nih.gov |
| In vivo (Murine) | Collagen-Induced Arthritis | Decreased levels in joints | nih.gov | |
| In vivo (Murine) | Endotoxemia/Sepsis | Decreased levels in serum and organs | rupress.orgnih.gov |
Molecular and Cellular Mechanisms of Action of Cortistatin a
Anti-Angiogenic Activity
Cortistatin A has demonstrated potent anti-angiogenic properties. asianscientist.comasianscientist.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. asianscientist.comasianscientist.com Cortistatin A was found to have an IC50 of 1.8 nM against HUVECs, indicating its strong inhibitory effect on the proliferation of these cells which are crucial for angiogenesis. nih.gov It has been shown to inhibit the migration and tubular formation of HUVECs induced by vascular endothelial growth factor (VEGF). mdpi.com
Table 2: Anti-proliferative Activity of Cortistatin A
| Cell Line | IC50 |
|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.8 nM |
Data sourced from a study on the total synthesis of Cortistatin A. nih.gov
Cancer Research
In the context of cancer, the anti-angiogenic activity of Cortistatin A is a key area of investigation. asianscientist.comasianscientist.com By inhibiting the formation of new blood vessels, Cortistatin A can potentially starve tumors of the nutrients and oxygen they need to grow and spread. asianscientist.comasianscientist.com Furthermore, research has shown that Cortistatin A exhibits potent antiproliferative activity against certain types of acute myeloid leukemia (AML) cells by inhibiting CDK8. wikipedia.orgnih.gov It was observed that Cortistatin A caused a selective and disproportionate up-regulation of super-enhancer-associated genes in AML cells, contributing to its anti-leukemic effects. wikipedia.org
HIV Research
A synthetic analog of Cortistatin A, didehydro-Cortistatin A (dCA), has shown significant promise in HIV research. nih.govtandfonline.com dCA acts as a potent inhibitor of the HIV-1 transcriptional activator protein, Tat. nih.govtandfonline.comdrugtargetreview.com By binding to Tat, dCA blocks HIV-1 transcription, thereby suppressing viral replication in infected cells. nih.govtandfonline.com This mechanism has been shown to promote a state of "deep latency" in latently infected cells, significantly reducing their capacity for viral reactivation. tandfonline.comdrugtargetreview.com This "block-and-lock" strategy offers a potential pathway towards a functional cure for HIV-1 by preventing viral rebound. oup.comaidsmap.com Studies in latently infected primary T cells from HIV-infected individuals showed that dCA reduced viral reactivation by an average of 92.3%. drugtargetreview.com
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Interaction with Tubulin
The structure of Cortistatin A allows it to interact with tubulin, a protein that is a key component of microtubules. nih.gov Microtubules are involved in various cellular processes, and their dynamics are regulated by a variety of proteins. nih.gov While the exact nature of Cortistatin A's interaction with tubulin is a subject of ongoing research, it is believed to contribute to its biological activity.
Inhibition of CDK8
Cortistatin A is a highly potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its closely related kinase, CDK19. nih.govchemicalprobes.orgresearchgate.net It binds to the ATP-binding pocket of CDK8 with high affinity. nih.govresearchgate.net CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription in various cellular processes, including oncogenic signaling pathways. nih.gov By inhibiting CDK8, Cortistatin A can modulate the expression of genes involved in cell proliferation and survival, contributing to its anti-cancer effects. nih.govnih.gov
Medicinal Chemistry and Rational Design of Cortistatin a Analogues
Strategies for Structure-Activity Relationship (SAR)-Guided Analogue Synthesis
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Cortistatin A relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural motifs essential for its potent anti-angiogenic effects. nih.govmdpi.com These insights guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.
Semisynthesis from Natural Cortistatin-A or Related Natural Products
Given the structural complexity of Cortistatin A, semisynthesis—using a readily available natural product as a starting material—presents an efficient and economical strategy for producing analogues. nih.gov The terrestrial steroid prednisone has emerged as a particularly valuable starting material because it is inexpensive and already contains approximately 70% of the carbon atoms and the correct enantiopure chirality of the Cortistatin A core. acs.orgnih.govorganicchemistry.eu
The semisynthetic route from prednisone involves a series of challenging chemical transformations, including a crucial ring expansion to form the seven-membered B-ring characteristic of the Cortistatin A skeleton. acs.orgorganicchemistry.eu Key steps in this process include:
Regioselective reduction and cleavage of the prednisone side chain. organicchemistry.eu
A directed, geminal C-H bis-oxidation. acs.orgnih.gov
A fragmentation cascade to access the expanded B-ring system. acs.orgnih.gov
A chemoselective cyclization to install the hallmark oxabicyclo[3.2.1]octene core. acs.orgnih.gov
This approach leads to a key intermediate, dubbed "cortistatinone," which is ideally suited for late-stage diversification to generate not only Cortistatin A but also a variety of unnatural analogues for SAR studies. acs.orgnih.govnih.gov
Total Synthesis-Based Generation of Diverse this compound Derivatives
While semisynthesis offers an economical route, total synthesis provides unparalleled flexibility for creating deeply-seated structural modifications that are otherwise inaccessible. Several research groups have reported elegant total syntheses of Cortistatin A and its relatives, allowing for the systematic generation of diverse derivatives. nih.govharvard.edu These routes often feature innovative strategies to construct the complex polycyclic framework.
Notable total synthesis campaigns have been developed by research groups including Baran, Nicolaou, Shair, and Myers. harvard.eduorganic-chemistry.orgorganic-chemistry.org These syntheses have employed a range of strategic disconnections and key reactions:
Baran's Semisynthesis-Inspired Route: Starts from prednisone, featuring a challenging ring expansion. organicchemistry.eu
Nicolaou's Convergent Strategy: Employs a Sonogashira coupling to connect key fragments and a base-mediated cascade reaction to form the seven-membered ring and diene moiety. organic-chemistry.org
Shair's Enantioselective Synthesis: Utilizes the Hajos-Parrish-Eder-Sauer-Wiechert reaction to set a key stereocenter, followed by a silyl group-assisted ring expansion and an aza-Prins transannular cyclization. organic-chemistry.org
Myers' Comprehensive Route: Enables the parallel synthesis of four different cortistatin family members (A, J, K, and L) from a common azido alcohol intermediate, showcasing the power of a unified strategy for generating analogue libraries. harvard.edu
These synthetic endeavors not only provide access to the natural products but, more importantly, furnish advanced intermediates that can be diverted to produce a wide array of analogues for detailed biological investigation. harvard.eduacs.org
Scaffold Simplification and Design of this compound Inspired Small Molecules
The significant structural complexity of Cortistatin A poses a challenge for its development as a therapeutic agent due to difficult and often low-yielding syntheses. nih.gov Consequently, a major focus of research has been the design and synthesis of structurally simplified analogues that retain the desired biological activity but are more synthetically accessible. nih.govresearchgate.net
Identification of Minimal Pharmacophore for Desired Biological Activity
Identifying the minimal pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a cornerstone of rational drug design. SAR studies on natural cortistatins and their synthetic analogues have provided crucial insights. For instance, cortistatins bearing isoquinoline moieties (like A and J) show significantly higher potency than those with pyridine or piperidine groups, highlighting the importance of the isoquinoline ring system. nih.govharvard.edu
Further studies with synthetic analogues have helped to refine the pharmacophore. Research has shown that a planar tetracyclic core structure appended with the isoquinoline moiety can mimic the biological activity of the natural product. nih.govresearchgate.net This suggests that the complex, rearranged steroidal backbone of Cortistatin A can be replaced with a simpler, more planar scaffold without a complete loss of function. nih.gov Structure-activity relationship studies have also revealed that the isoquinoline portion is strictly recognized by the biological target. researchgate.net
Development of Simplified, Synthetically Accessible Analogues of this compound
Guided by pharmacophore models, researchers have successfully developed simplified analogues that are easier to synthesize yet exhibit potent and selective anti-angiogenic activity. nih.govresearchgate.net These analogues often replace the intricate oxabicyclo[3.2.1]octene core of Cortistatin A with a more synthetically tractable planar, anthracene-like ABC-ring system. nih.gov
One such simplified analogue, where an isoquinoline moiety is attached to a planar tetracyclic core, demonstrated potent antiproliferative activity against HUVECs, high selectivity, and significant in vivo antitumor effects upon oral administration. acs.orgresearchgate.net The development of pyrone- or pyridone-embedded analogues has led to even more potent compounds. For example, a pyridone analogue bearing a methyl group at C-2 and a hydroxyl group at C-4 showed growth inhibitory activity against HUVECs that exceeded that of the natural product. nih.gov These findings demonstrate that scaffold simplification is a viable and powerful strategy for creating practical and potent drug leads inspired by Cortistatin A. researchgate.net
| Compound | Modifications | IC₅₀ against HUVECs (µM) | Selective Index (SI) | Reference |
|---|---|---|---|---|
| Cortistatin A (1) | Natural Product | 0.0018 | >3000 | acs.orgnih.gov |
| Simplified Analogue (2) | Simplified tetracyclic core | 0.0031 | 1500 | nih.gov |
| Simplified Analogue (3) | Analogue 2 with C-3 acetamide | 0.0026 | 3150 | mdpi.com |
| Pyridone Analogue (19) | Pyridone A-ring, C-2 methyl, C-4 hydroxyl | 0.001 | 6400 | nih.gov |
Combinatorial and Diversity-Oriented Synthesis (DOS) Approaches to this compound Libraries
While not always explicitly termed as such in the literature, the principles of combinatorial and diversity-oriented synthesis (DOS) are evident in the strategies used to explore the chemical space around Cortistatin A. cam.ac.uk DOS aims to efficiently generate collections of structurally diverse small molecules, which is crucial for discovering new biological functions without a preconceived target. nih.govscispace.com Natural products like Cortistatin A serve as excellent starting points or inspirations for DOS because their structures are inherently validated by biology. nih.gov
The generation of "prospecting" libraries, where the goal is to find entirely new lead compounds, is a key concept in DOS. cam.ac.uk The synthetic strategies developed for Cortistatin A lend themselves to this approach. For example:
Unified Synthetic Routes: The total synthesis developed by the Myers group, which produces four natural cortistatins from a single common intermediate, is a prime example of a platform that can be leveraged to create a library of related but structurally distinct molecules. harvard.edu
Late-Stage Diversification: The "cortistatinone" intermediate from the Baran semisynthesis provides an ideal branching point. nih.govacs.org A common core can be synthesized on a large scale and then subjected to a variety of coupling reactions in the final steps to append different heterocyclic moieties, thereby generating a library of analogues with diverse "appendages." cam.ac.uk
Scaffold Diversity: The development of simplified analogues with entirely different core structures (e.g., planar tetracycles vs. the natural steroidal backbone) introduces skeletal diversity into the pool of Cortistatin A-inspired molecules. nih.govcam.ac.uk This allows for the exploration of new pharmacophores and potentially different biological activities. cam.ac.uk
By applying these principles, researchers can systematically and efficiently generate libraries of Cortistatin A analogues, maximizing the chances of discovering novel compounds with potent and selective biological activities for further therapeutic development.
Comparative Analysis with Other Natural Products
Structural and Functional Comparison with Paclitaxel
Paclitaxel is a widely used chemotherapeutic agent that also targets the microtubule network. While both Cortistatin A and paclitaxel interact with tubulin, their mechanisms of action and effects on microtubule dynamics differ. Further research is needed to fully elucidate the comparative structural and functional aspects of their interactions with tubulin.
Synergistic Effects with Other Chemotherapeutic Agents
The potential for Cortistatin A to be used in combination with other chemotherapeutic agents is an area of active investigation. For example, studies have explored the synergistic effects of combining histone deacetylase inhibitors like Trichostatin A with other anti-cancer drugs, suggesting that combination therapies involving agents with different mechanisms of action could be a promising strategy. nih.gov The unique mechanism of Cortistatin A, particularly its anti-angiogenic and CDK8 inhibitory activities, makes it a candidate for combination therapies to enhance the efficacy of existing cancer treatments.
Modulation of Immune Cell Activation and Differentiation
The anti-inflammatory effects of Cortistatin extend to its ability to modulate the activation and differentiation of various immune cells. It has been shown to deactivate macrophages, a key cell type in the innate immune response. nih.govnih.gov Furthermore, it can suppress Th1-driven autoimmune responses, which are implicated in various inflammatory diseases. pnas.orgnih.gov
Efficacy in in vitro and in vivo Models of Inflammation
The anti-inflammatory potential of Cortistatin has been demonstrated in both in vitro and in vivo models. In vitro, it effectively inhibits the production of inflammatory mediators by lipopolysaccharide (LPS)-activated macrophages. nih.govresearchgate.net In vivo, administration of Cortistatin has shown therapeutic effects in murine models of lethal endotoxemia and inflammatory bowel disease (IBD). nih.govnih.govpnas.orgnih.gov In a model of IBD, Cortistatin treatment ameliorated clinical symptoms, reduced intestinal inflammation, and increased survival rates. nih.govpnas.org
| Inflammatory Mediator | Effect of Cortistatin |
| TNF-α | Down-regulation nih.gov |
| IL-6 | Down-regulation nih.gov |
| IL-1β | Down-regulation nih.gov |
| IFN-γ | Down-regulation nih.gov |
| IL-12 | Down-regulation nih.gov |
| MIP-2 | Down-regulation nih.gov |
| RANTES | Down-regulation nih.gov |
Impact on Redox Signaling Pathways and Oxidative Stress
While the direct impact of Cortistatin-A on redox signaling and oxidative stress is not extensively detailed in the provided context, its ability to inhibit inflammatory processes suggests a potential indirect effect. Inflammation is closely linked to oxidative stress, and by reducing the production of inflammatory mediators and the activation of immune cells, this compound may help to mitigate oxidative damage.
Antiviral Activities of this compound
A synthetic analog of this compound, didehydro-Cortistatin A (dCA), has shown potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).
Inhibition of Viral Replication Cycles in Cellular Models
dCA has been demonstrated to potently inhibit HIV-1 replication in both acutely and chronically infected cells. nih.gov It works at subnanomolar concentrations to reduce Tat-mediated transcriptional initiation and elongation from the viral promoter. nih.gov Importantly, dCA can also suppress spontaneous viral particle release from CD4+ T cells isolated from virally suppressed individuals on antiretroviral therapy. nih.gov
Identification of Viral and Host Targets for Antiviral Action
The primary viral target of dCA is the HIV transactivator of transcription (Tat) protein. nih.gov dCA specifically binds to the TAR-binding domain of Tat, thereby inhibiting its function. nih.govlife-science-alliance.org This prevents the Tat-mediated trans-activation of the integrated provirus, which is essential for efficient viral gene expression and replication. nih.gov By targeting a viral protein, dCA offers a specific mechanism of action against HIV.
Pan-Antiviral Spectrum Considerations for this compound
The antiviral activity of this compound and its analogs has been most extensively studied in the context of HIV. While its mechanism of targeting the viral Tat protein is specific to retroviruses that utilize a similar transactivation mechanism, the potential for a broader antiviral spectrum is an area of ongoing research.
Other Emerging Biological Activities of this compound
Cortistatin A has demonstrated neuroprotective effects in several preclinical models of neurological disorders. In a model of ischemic stroke, peripheral administration of cortistatin 24 hours post-stroke significantly reduced neurological damage, modulated the response of glial cells, and helped in the recovery of the blood-brain barrier. nih.govbiorxiv.orgbiorxiv.org It has also shown protective effects in models of Parkinson's disease, multiple sclerosis, and sepsis-associated encephalopathy by reducing pro-inflammatory mediators and modulating glial cell responses. nih.govbiorxiv.org
While this is an emerging area of research, the potent immunomodulatory effects of Cortistatin A suggest potential applications in parasitic diseases where inflammation contributes significantly to the pathology. However, specific studies on its direct efficacy against parasites like those causing Malaria, Leishmaniasis, or Trypanosomiasis are not yet widely reported.
Cortistatin has been identified as an endogenous inhibitor of fibrosis in multiple organs.
Liver Fibrosis: In mouse models of liver fibrosis, Cortistatin A expression was found to be inversely correlated with the severity of fibrosis. nih.gov Treatment with Cortistatin A reversed fibrogenic phenotypes and protected against the progression of severe liver fibrosis. nih.gov
Pulmonary Fibrosis: In models of acute lung injury (ALI) and pulmonary fibrosis induced by agents like bleomycin, Cortistatin A treatment protected from disease progression. outbreak.inforesearchgate.net Mice deficient in cortistatin showed exacerbated pulmonary damage and fibrosis. outbreak.inforesearchgate.net
Cortistatin A and its receptors are widely distributed in the cardiovascular system, where they exert a range of protective effects. amegroups.orgnih.govnih.gov Studies have shown that it can reduce myocardial damage, inhibit autoimmune myocarditis, suppress the proliferation and migration of vascular smooth muscle cells, and inhibit atherosclerosis and aneurysm formation. amegroups.orgnih.govnih.gov These effects are linked to its anti-inflammatory and immunomodulatory properties. amegroups.org
Advanced Methodologies and Computational Approaches in Cortistatin a Research
Integrated Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
Omics technologies, which permit the large-scale study of biological molecules, have become indispensable tools in drug discovery and mechanistic studies. nih.govuni-wuerzburg.de By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of a drug's effect on cellular systems.
Systems Biology Approaches to Cortistatin-A Mechanism Elucidation
Systems biology, which seeks to understand the complex interactions within biological systems, provides a powerful framework for elucidating the multifaceted mechanism of action of compounds like this compound. researchgate.netmdpi.com Rather than focusing on a single target, this approach assesses the global impact of a molecule on cellular networks.
A prime example of a systems biology approach in this compound research is its use as a highly selective chemical probe to identify the cellular substrates of its primary targets, the Mediator kinases CDK8 and CDK19. nih.govnih.gov Because this compound is a potent and exceptionally selective inhibitor of CDK8 and CDK19, researchers have used it to inhibit these kinases in human cells and then applied quantitative phosphoproteomics to identify proteins whose phosphorylation status changes. nih.govnih.gov This strategy led to the large-scale identification of 78 high-confidence Mediator kinase targets among 64 different proteins. nih.govcancer.gov These substrates include a range of crucial cellular players such as DNA-binding transcription factors and proteins involved in chromatin regulation, DNA repair, and the function of RNA polymerase II. nih.govnih.gov This systems-level view supports the role of CDK8/19 not only in transcription but also extends their functional influence to metabolism and DNA repair, providing a much broader understanding of this compound's downstream effects. nih.gov
High-Throughput RNA Sequencing and Quantitative Proteomics for Cellular Responses
To dissect the cellular response to this compound at the molecular level, researchers have employed high-throughput transcriptomic and proteomic techniques.
High-Throughput RNA Sequencing (RNA-Seq) is a powerful method for analyzing the entire transcriptome of a cell, revealing how drug treatment alters gene expression. nih.govllu.edu In studies with this compound, RNA-seq analysis was performed on human cells to assess the global transcriptional consequences of CDK8/19 inhibition. The findings were somewhat unexpected; although the identified kinase substrates included many transcription factors, the direct effects of this compound on gene expression were limited and notably different from the effects seen after genetically knocking down CDK8 or CDK19. nih.govnih.govcancer.gov Similarly, studies using the analog didehydro-Cortistatin A (dCA) on primary CD4+ T cells also utilized RNA-sequencing to map genome-wide transcriptional changes, revealing impacts on genes related to the cell cycle, immune responses, and T-cell lineage. nih.govresearchgate.net
Quantitative Proteomics provides a global profile of protein abundance, offering a complementary view to transcriptomics. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise comparison of protein levels between treated and untreated cells. nih.govebi.ac.uk In a comprehensive study, quantitative proteome analysis tracked approximately 7,000 proteins over a 24-hour period following this compound treatment. nih.govnih.gov This revealed that the compound selectively affects cellular pathways associated with inflammation, growth, and metabolic regulation. nih.govnih.gov Contrary to what might be expected when a kinase is inhibited, the study did not observe a general increase in the turnover of the identified CDK8/19 substrates. nih.gov
These omics-based approaches have been critical in building a detailed, system-wide model of this compound's cellular impact, moving beyond its direct kinase targets to understand its broader functional consequences.
Biophysical Characterization of this compound-Target Interactions
Understanding the direct physical interaction between this compound and its protein targets is fundamental to explaining its potency and selectivity. A suite of biophysical techniques has been employed to characterize these interactions in quantitative and structural detail.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. researchgate.netmdpi.com It quantifies the association (kₐ or k_on) and dissociation (k_d or k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. malvernpanalytical.com
While detailed experimental sensorgrams for this compound are not broadly published, its binding affinity for its primary kinase targets has been quantified and reported. These studies have established this compound as a high-affinity ligand for CDK8 and its paralog CDK19. The exceptional affinity contributes to its high potency as an inhibitor.
| Compound | Target Kinase | Binding Affinity (K_D) | Reference |
| This compound | CDK8 | 17 nM | researchgate.net |
| This compound | CDK19 | 10 nM | researchgate.net |
| This compound | ROCK1 | >200 nM | researchgate.net |
| This compound | ROCK2 | >200 nM | researchgate.net |
This interactive table summarizes the reported binding affinities of this compound for various protein kinases. A lower K_D value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govcam.ac.uk This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com
ITC provides deep insight into the forces driving the binding interaction. For instance, a favorable enthalpic change (negative ΔH) often points to the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface. Although specific ITC data for this compound's binding to CDK8/19 is not widely available in the literature, this technique is a gold standard for characterizing the thermodynamics of such high-affinity interactions and validating binding affinity values obtained by other methods. malvernpanalytical.com
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Ligand-Target Complex Structures
To understand the precise molecular interactions that underpin this compound's activity, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
X-ray Crystallography allows for the determination of the three-dimensional atomic structure of a molecule or a protein-ligand complex in its crystalline state. nih.gov This has been successfully applied to the this compound-target interaction. Researchers have solved the crystal structure of the human CDK8-Cyclin C complex bound to this compound at a resolution of 2.4 Å (PDB ID: 4CRL). pdbj.org
The co-crystal structure provides a definitive atomic-level view of how this compound fits into the ATP-binding pocket of CDK8. pdbj.orgnih.gov Key findings from the structure include:
The isoquinoline portion of this compound forms a critical hydrogen bond with the "hinge" region of the kinase, a common interaction mode for ATP-competitive inhibitors. nih.gov
The rigid steroidal core of the molecule makes extensive hydrophobic contacts within the ATP-binding site. nih.gov
A unique cation-π interaction occurs between the dimethylamino group of this compound and a specific tryptophan residue (W105) in CDK8, which is a major contributor to its remarkable selectivity. nih.gov
| Technique | Target | Key Findings | PDB ID | Reference |
| X-ray Crystallography | Human CDK8-Cyclin C | Revealed atomic details of this compound in the ATP-binding site, showing hinge binding and a key cation-π interaction. | 4CRL | pdbj.org |
This interactive table highlights the key structural biology finding for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides structural and dynamic information about molecules in solution. nih.gov While a co-structure of this compound with CDK8 via NMR has not been reported, NMR has been used to study the structural context of the interaction between the analog didehydro-Cortistatin A (dCA) and its viral target, Tat. researchgate.netnih.gov These studies helped rationalize the binding mode of dCA and define the features required for its inhibitory activity. nih.gov
Advanced Imaging Techniques for this compound Tracking and Effect Monitoring
Advanced imaging methodologies are crucial for elucidating the mechanisms of action, biodistribution, and target engagement of therapeutic candidates like this compound. These techniques provide spatial and temporal information on the molecule's behavior at both cellular and whole-organism levels, offering critical insights for drug development and optimization.
Fluorescence Microscopy and Live-Cell Imaging for Cellular Localization and Dynamics
Fluorescence microscopy is a cornerstone technique for visualizing the subcellular localization of molecules. nih.gov In the context of this compound research, this would typically involve chemically modifying the this compound molecule with a fluorescent tag, or fluorophore. This labeled this compound can then be introduced to cells in culture, and its location can be tracked using a fluorescence microscope.
Live-cell imaging, a specialized form of fluorescence microscopy, allows for the observation of these processes in real-time within living cells. youtube.combiorxiv.org This technique is particularly powerful for understanding the dynamics of this compound's interaction with its cellular targets. nih.gov For instance, researchers can monitor the rate of cell entry, movement within the cytoplasm, and potential accumulation in specific organelles like the endoplasmic reticulum or lysosomes. biorxiv.orgnih.gov Time-lapse imaging can reveal the kinetics of target binding and whether the compound remains at the plasma membrane or is internalized. youtube.com
Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), can further enhance these studies by providing images with a resolution that surpasses the diffraction limit of light. nih.govindiana.eduspringernature.com This would enable a more precise pinpointing of this compound's location, potentially resolving its association with specific protein complexes or microdomains within a cellular compartment. indiana.edu
Key applications in this compound research include:
Determining Subcellular Accumulation: Identifying the specific organelles where this compound or its analogs concentrate.
Tracking Internalization Pathways: Observing the mechanisms by which cells take up the compound.
Monitoring Target Interaction: Visualizing the co-localization of fluorescently-labeled this compound with its putative target proteins, which could also be labeled with a different colored fluorophore. rsc.org
Assessing Downstream Effects: Using fluorescent biosensors to monitor cellular changes that occur as a result of this compound activity, such as alterations in ion concentration or signaling pathway activation.
Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) for in vivo Distribution and Target Engagement (non-human)
To understand how this compound behaves in a whole living organism (in vivo), non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are employed. nih.goviaea.org These nuclear medicine imaging methods allow for the three-dimensional visualization and quantification of molecular processes in preclinical models, such as mice or rats. biospective.comnih.gov
The methodology involves labeling this compound or a potent analog with a positron-emitting (for PET) or gamma-emitting (for SPECT) radioisotope. mdpi.comresearchgate.net
PET Isotopes: Commonly include Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com
SPECT Isotopes: Commonly include Iodine-123 (¹²³I) or Technetium-99m (⁹⁹mTc). researchgate.net
Once the radiolabeled this compound is administered to an animal model, the scanner detects the radiation emitted, allowing researchers to map the compound's distribution throughout the body over time. nih.govresearchgate.net By combining PET or SPECT with computed tomography (CT), which provides anatomical information, a fused image can be created that shows exactly which organs and tissues have taken up the compound. iaea.orgnih.gov
This approach is invaluable for:
Pharmacokinetic Studies: Determining how quickly this compound is absorbed, which organs it accumulates in, and how rapidly it is cleared from the body.
Target Engagement Quantification: If this compound's target is concentrated in a specific region (e.g., a particular area of the brain or a tumor), PET/SPECT can quantify the extent to which the radiolabeled compound binds to this target in vivo. nih.gov This is often expressed as a Standardized Uptake Value Ratio (SUVR), which compares the uptake in a target region to a reference region with little to no target expression. biospective.com
Blood-Brain Barrier Penetration: Assessing whether this compound can cross into the central nervous system, which is critical if it is being developed for neurological diseases. mdpi.com
Computational Chemistry and Molecular Modeling in this compound Research
Computational approaches are indispensable tools in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their interactions with biological targets. For a complex natural product like this compound, these methods accelerate research by predicting molecular behavior and guiding synthetic efforts.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Binding Free Energy Calculations
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are used to explore its conformational landscape—the collection of three-dimensional shapes the molecule can adopt in solution. This is critical because a molecule's shape dictates its ability to bind to a biological target. nih.gov
Once a target protein for this compound is identified, MD simulations can model the dynamic process of the two molecules binding together. upstate.edu This provides a picture of the specific amino acids in the target that interact with this compound and the stability of these interactions over time.
A key output of these simulations is the calculation of binding free energy, which predicts the affinity of a ligand for its target. nih.govwustl.edu Methods like Molecular Mechanics Poisson-Boltzmann/Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are employed for this purpose. nih.govrsc.org These calculations can estimate how tightly this compound binds to its target and predict how specific chemical modifications to the this compound structure might increase or decrease this binding affinity, thereby guiding the design of more potent analogs. wustl.edunih.gov
Table 1: Overview of Binding Free Energy Calculation Methods
| Method | Principle | Common Application in this compound Research |
|---|---|---|
| MM/PBSA | Combines molecular mechanics energies with continuum solvation models to estimate free energy from simulation snapshots. nih.gov | Rapidly ranking a series of this compound analogs to prioritize synthesis. |
| FEP | Calculates the free energy difference between two states (e.g., two different this compound analogs) through a series of non-physical intermediate steps. nih.gov | Accurately predicting the change in binding affinity resulting from a small, specific chemical modification to the this compound scaffold. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govmdpi.com In this compound research, a QSAR model would be built using a dataset of this compound analogs and their experimentally measured potencies (e.g., their ability to inhibit a specific enzyme or cell process).
The process involves calculating a set of molecular descriptors for each analog. These descriptors are numerical values that represent various physicochemical properties, such as size, shape, hydrophobicity, and electronic characteristics. nih.gov Machine learning algorithms are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. mdpi.com
Once a statistically robust QSAR model is developed and validated, it can be used to:
Predict the activity of new, not-yet-synthesized this compound analogs.
Identify the key molecular features of the this compound scaffold that are most important for its biological effects.
Guide the design of new analogs with potentially enhanced activity or other desirable properties. nih.govmdpi.com
A crucial aspect of QSAR is defining the Applicability Domain (AD) of the model, which specifies the chemical space for which the model can make reliable predictions. mdpi.com
De Novo Drug Design Approaches Guided by this compound Scaffold and Target Information
De novo drug design refers to computational methods that build novel molecular structures "from scratch" rather than by modifying an existing template. nih.gov These approaches can be guided by the structural information of this compound and its biological target. arxiv.org
There are two primary strategies:
Ligand-Based De Novo Design: This approach uses the this compound structure as a starting point. An algorithm might break the molecule into fragments and then reassemble them in novel ways, or grow new fragments from the core scaffold, to generate new chemical entities that retain key pharmacophoric features but explore new chemical space. nih.gov
Structure-Based De Novo Design: This method uses the three-dimensional structure of this compound's binding site on its target protein. rsc.org Computational algorithms place small molecular fragments or atoms into the binding pocket and progressively grow them into complete, drug-like molecules that are predicted to have favorable interactions with the target. rsc.orgvivabiotech.com
These generative approaches, often powered by artificial intelligence, can propose entirely novel chemical scaffolds that mimic the biological function of this compound but may have different, potentially more advantageous, properties such as improved synthetic accessibility or a different intellectual property profile. arxiv.orgvivabiotech.com The interaction between an analog, didehydro-Cortistatin A (dCA), and its target has been modeled, providing a foundation for future in silico screening and design projects based on this pharmacophore. nih.govresearchgate.net
Q & A
Q. What are the primary molecular mechanisms of Cortistatin-A in modulating neuroinflammatory responses?
this compound exerts anti-inflammatory effects through dual pathways: (1) direct suppression of encephalitogenic Th1/Th17 cell activation via STAT3/NF-κB signaling inhibition, and (2) upregulation of regulatory T cells (Tregs) through TGF-β1-dependent mechanisms . Key experimental validation includes flow cytometry for T-cell subset quantification and cytokine profiling (e.g., IL-17, IFN-γ) in EAE models. Researchers should combine in vitro T-cell polarization assays with in vivo adoptive transfer experiments to confirm pathway specificity.
Q. Which experimental models are most appropriate for studying this compound’s role in neuroprotection?
The murine chronic and relapsing-remitting experimental autoimmune encephalomyelitis (EAE) models are gold standards, as they replicate demyelination and axonal damage akin to multiple sclerosis. Critical endpoints include histopathological analysis of spinal cord infiltrates (CD45+ cell quantification) and neurofilament staining for axonal integrity . For mechanistic studies, primary microglial cultures treated with LPS/IFN-γ can model this compound’s direct anti-inflammatory effects on glial cells.
Q. What standardized methodologies exist for quantifying this compound in biological samples?
Radioimmunoassay (RIA) and ELISA are widely used, with cross-reactivity controls for structurally similar peptides (e.g., somatostatin). LC-MS/MS provides higher specificity for distinguishing this compound isoforms. Researchers must validate assays using knockout models (e.g., Cortistatin-deficient mice) to confirm antibody specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s pro-inflammatory versus anti-inflammatory roles in different experimental models?
The paradoxical pro-inflammatory phenotype in Cortistatin-deficient mice (e.g., elevated glucocorticoids and anxiety-like behavior) highlights context-dependent effects . To resolve contradictions:
- Variable Validation : Control for endogenous glucocorticoid levels (via adrenalectomy or corticosterone ELISA).
- Model Selection : Use conditional knockout mice (CNS-specific vs. systemic deletion) to isolate tissue-specific effects.
- Dose-Response Analysis : Test low vs. high doses in acute vs. chronic inflammation models (e.g., CFA-induced arthritis vs. EAE) .
Q. What experimental designs optimize the assessment of this compound’s multimodal therapeutic potential in neurodegenerative diseases?
A three-phase approach is recommended:
Pharmacokinetic Profiling : Measure plasma/brain bioavailability using isotopic labeling (³H-Cortistatin-A) in non-human primates.
Target Engagement : Combine PET imaging with radiolabeled this compound analogs to map receptor distribution (e.g., SSTR1-5, ghrelin receptors).
Functional Outcomes : Use longitudinal behavioral assays (e.g., rotarod for motor function) paired with MRI-based myelin water fraction analysis .
Q. What strategies mitigate bias when analyzing this compound’s dual regulation of glial cells (astrocytes vs. microglia)?
- Single-Cell RNA Sequencing : Resolve cell-type-specific responses by comparing this compound-treated vs. untreated glial isolates.
- Conditional Knockdown Models : Use Cre-Lox systems (e.g., GFAP-Cre for astrocytes, CX3CR1-Cre for microglia) to dissect signaling pathways.
- Blinded Histopathology : Implement third-party quantification of Iba1+ (microglia) and GFAP+ (astrocytes) cells in CNS sections .
Methodological Challenges & Solutions
Q. How should researchers address the variability in this compound’s efficacy across immune cell subsets?
Q. What statistical frameworks are robust for analyzing time-course data in this compound treatment studies?
Mixed-effects models (e.g., R lme4 package) account for intra-subject variability in longitudinal EAE scores. For omics data, false discovery rate (FDR) correction (Benjamini-Hochberg) is critical when analyzing transcriptomic changes in >20,000 genes .
Data Reproducibility Guidelines
- Material Sharing : Deposit synthetic this compound peptides in repositories (e.g., Zenodo) with batch-specific HPLC purity certificates.
- Protocol Registration : Pre-register EAE induction protocols (e.g., MOG35–55 emulsion composition) on platforms like Protocols.io .
- Negative Controls : Include somatostatin receptor antagonists (e.g., CYN-154806) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
